molecular formula C19H18Cl2N2O4S B4613777 methyl 4-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)amino]benzoate

methyl 4-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)amino]benzoate

Cat. No.: B4613777
M. Wt: 441.3 g/mol
InChI Key: GPKUHMTWXLSUET-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)amino]benzoate is a useful research compound. Its molecular formula is C19H18Cl2N2O4S and its molecular weight is 441.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.0364336 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization Initiator

A novel compound with a chromophore group directly linked to the aminoxyl function, similar in structure to the chemical compound , has been proposed as a photoiniferter. This compound undergoes decomposition under UV irradiation to generate corresponding alkyl and nitroxide radicals, indicating its potential application in photopolymerization processes. The efficiency of this compound as a conventional photoinitiator was found to be comparable to that of known photoinitiators, suggesting its usefulness in nitroxide-mediated photopolymerization (NMP2) for the linear growth of polymeric materials (Guillaneuf et al., 2010).

Molecular Docking and Spectroscopy Analysis

A study involving spectroscopic and structural investigations of compounds closely related to methyl 4-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)amino]benzoate provided insights into their vibrational bands, stability, and charge delocalization. These compounds exhibited potential as nonlinear optical materials due to their significant dipole moment and hyperpolarizabilities. Theoretical UV-Visible spectra analysis and Auto-dock studies revealed their biological activity potential, highlighting the importance of butanoic acid derivatives in pharmacological research (Vanasundari et al., 2018).

Organotin Compounds

Research into organotin compounds has led to the synthesis of new substances with "unfolded drum" or "ladder" structures, providing a new structural class of organotin compounds. These compounds, derived from the reaction of stannoic acid with carboxylic acids, have shown reversible structural interconversion between drum and ladder forms, contributing to the understanding of organotin chemistry and its potential applications (Holmes et al., 1987).

Properties

IUPAC Name

methyl 4-[4-(2,4-dichlorophenoxy)butanoylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4S/c1-26-18(25)12-4-7-14(8-5-12)22-19(28)23-17(24)3-2-10-27-16-9-6-13(20)11-15(16)21/h4-9,11H,2-3,10H2,1H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKUHMTWXLSUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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